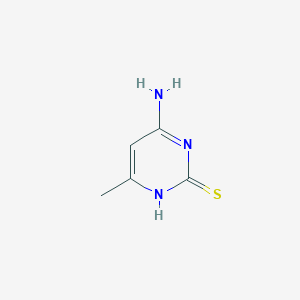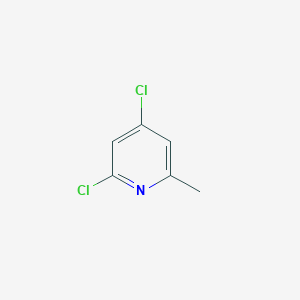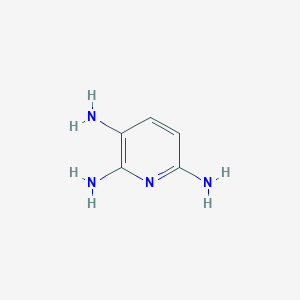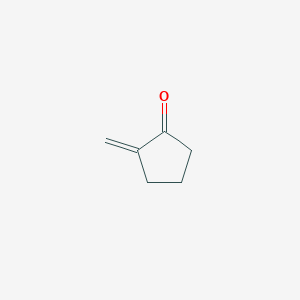
2-Methylenecyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylenecyclopentanone is an organic compound with the molecular formula C₆H₈O. It is a cyclic ketone with a methylene group attached to the cyclopentane ring. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylenecyclopentanone can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with formaldehyde in the presence of a base, leading to the formation of the methylene group. Another method includes the use of the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one reacts with formalin in the presence of a phosphine catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Methylenecyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylene group allows for various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted cyclopentanones, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Methylenecyclopentanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylenecyclopentanone involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the methylene group and the ketone functionality, which allows it to participate in various chemical reactions. These interactions can lead to the formation of different products, depending on the specific conditions and reagents used .
Comparison with Similar Compounds
- 2-Methyl-2-cyclopentenone
- 2-Hydroxy-3-methyl-2-cyclopenten-1-one
- 2-Methylidenecyclopentan-1-ol
Comparison: 2-Methylenecyclopentanone is unique due to its methylene group, which imparts distinct reactivity compared to similar compounds. For example, 2-Methyl-2-cyclopentenone lacks the methylene group, resulting in different chemical behavior and reactivity. Similarly, 2-Hydroxy-3-methyl-2-cyclopenten-1-one has a hydroxyl group, which significantly alters its chemical properties and applications .
Properties
CAS No. |
1489-50-5 |
|---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
2-methylidenecyclopentan-1-one |
InChI |
InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h1-4H2 |
InChI Key |
SLRKFRUSEKUSAF-UHFFFAOYSA-N |
SMILES |
C=C1CCCC1=O |
Canonical SMILES |
C=C1CCCC1=O |
Synonyms |
2-Methylenecyclopentanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol](/img/structure/B183908.png)
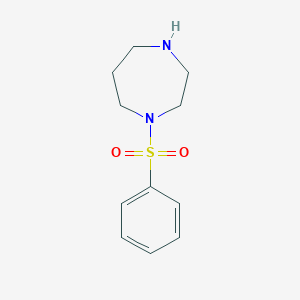
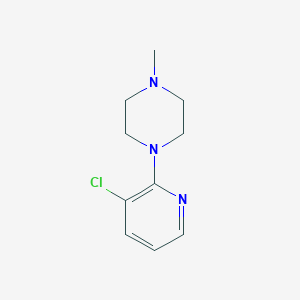
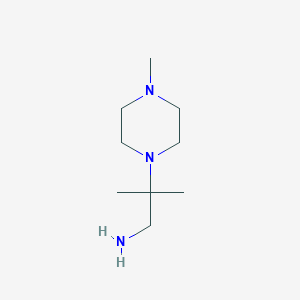



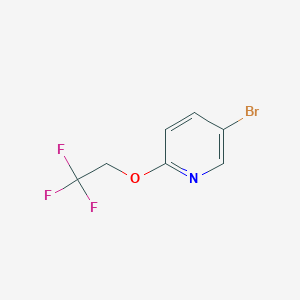
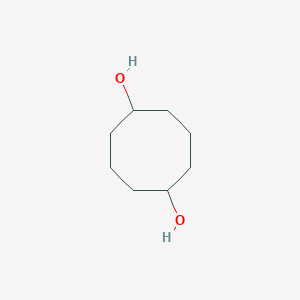
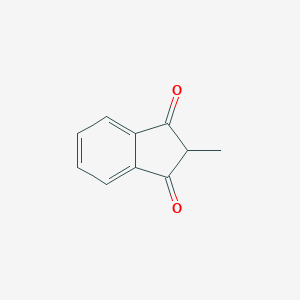
![3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid](/img/structure/B183925.png)
